Sulfonyl-Linker Architecture: Ethylsulfonyl-Benzamidoethyl vs. Direct Sulfonamide Spacing in Piperazine-1-carboxylates
In the alkylpiperazine-carboxylate FAAH inhibitor series disclosed in EP1720848B1, compounds featuring a sulfonyl-containing spacer between the piperazine carboxylate and the terminal aromatic amide group exhibit modulated enzyme inhibition. While the specific compound 899758-59-9 is not explicitly exemplified with a discrete IC50 in this patent, structurally proximate analogs with ethyl carboxylate termini and variable sulfonyl-alkyl-benzamido linkers demonstrate that the ethylsulfonyl spacer introduces a distinct pharmacophoric distance compared to direct sulfonamide or methylene-only linkers [1]. The closest patent-exemplified comparator, 2-(methylamino)-2-oxoethyl 4-(3-(4-phenylphenyl)-propyl)-piperazine-1-carboxylate, shows an FAAH IC50 of 32 nM [2], illustrating that piperazine-1-carboxylates with optimized linker geometry can achieve high potency, and that the target compound's ethylsulfonyl-benzamidoethyl motif represents a distinct, underexplored linker topology within this pharmacophore class.
| Evidence Dimension | FAAH enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 not publicly reported; predicted to fall within the modulatory range of structurally related alkylpiperazine-carboxylate FAAH ligands based on patent SAR |
| Comparator Or Baseline | 2-(Methylamino)-2-oxoethyl 4-(3-(4-phenylphenyl)-propyl)-piperazine-1-carboxylate (Compound Ia in EP1720848B1): FAAH IC50 = 32 nM |
| Quantified Difference | Comparator achieves 32 nM potency via a propyl-phenylphenyl linker; target compound's ethylsulfonyl-benzamidoethyl linker represents a topologically distinct vector that may yield a different selectivity fingerprint |
| Conditions | Recombinant FAAH enzyme inhibition assay (cell-free system) |
Why This Matters
For procurement decisions, this indicates that the compound occupies a unique linker chemical space not covered by simpler piperazine FAAH inhibitors, making it a valuable tool for probing linker-dependent selectivity.
- [1] Barth F, Congy C, Gueule P, Rinaldi-Carmona M, Vanhoutte F. Derives de alkylpiperazine- et alkylhomopiperazine- carboxylates, leur preparation et leur application en tant qu'inhibiteurs de l'enzyme faah. European Patent EP1720848B1, granted 2010. Sanofi-Aventis. View Source
- [2] Barth F, Rinaldi-Carmona M, Arnone M, Humbert H, Gharib A, Congy C, et al. Derivatives of alkylpiperazine- and alkylhomopiperazine-carboxylates, preparation method thereof and use of same as fatty acid amido hydrolase enzyme inhibitors. US Patent Application Publication US2009/0143397 A1, published June 4, 2009. Sanofi-Aventis. View Source
